2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (CAS RN: 714254-48-5) is a quinazolinone derivative characterized by a bicyclic quinazoline core substituted with an ethyl-methylquinazolinyl amino group at position 2 and a phenyl group at position 5. Quinazolinones are known for their diverse pharmacological applications, including kinase inhibition and modulation of monoamine oxidase (MAO) activity, making this compound a subject of interest in medicinal chemistry .
Properties
Molecular Formula |
C25H23N5O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H23N5O/c1-3-16-9-10-21-19(11-16)15(2)27-25(28-21)30-24-26-14-20-22(29-24)12-18(13-23(20)31)17-7-5-4-6-8-17/h4-11,14,18H,3,12-13H2,1-2H3,(H,26,27,28,29,30) |
InChI Key |
VRKHWXCJILMKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Niementowski’s Cyclization
This classical method involves heating 4-methylanthranilic acid with ethylformamide at 125–130°C to form the quinazolinone core. Subsequent ethylation at the 6-position is achieved using ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.
Reaction Scheme
Optimization Notes
Alternative Route: Ullmann N-Arylation
For scalability, 2-chloro-6-ethyl-4-methylquinazoline is treated with aqueous ammonia under copper-catalyzed conditions (CuI, L-proline ligand, 100°C). This method avoids harsh cyclization conditions and improves regioselectivity.
Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | L-Proline (20 mol%) |
| Solvent | DMSO |
| Temperature | 100°C |
| Reaction Time | 12–16 h |
| Yield | 65% |
Synthesis of 7-Phenyl-7,8-dihydroquinazolin-5(6H)-one
Benzoxazinone Intermediate Route
Step 1 : Acylation of anthranilic acid with benzoyl chloride in acetic anhydride yields 1,3-benzoxazin-4-one .
Step 2 : Ring-opening with ammonium hydroxide followed by cyclization under acidic conditions (HCl, ethanol) produces the dihydroquinazolinone scaffold.
Reaction Scheme
Key Data
Direct Cyclization Using o-Iodobenzaldehyde
A modified Ullmann approach couples o-iodobenzaldehyde with urea derivatives under copper catalysis to form the dihydroquinazolinone ring. This method benefits from shorter reaction times (<6 h) and higher functional group tolerance.
Conditions
| Parameter | Value |
|---|---|
| Catalyst | CuO nanoparticles (5 mol%) |
| Base | Cs₂CO₃ |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 74% |
Coupling of Quinazolinone Fragments
Nucleophilic Aromatic Substitution
The amino group of 6-ethyl-4-methylquinazolin-2-amine reacts with 2-chloro-7-phenyl-7,8-dihydroquinazolin-5(6H)-one in the presence of NaH (base) and DMF at 120°C. This method requires anhydrous conditions to prevent hydrolysis.
Reaction Profile
Optimization
-
Molar Ratio : 1:1.2 (amine:chloride).
-
Yield : 63% after silica gel purification.
-
Byproducts : <5% dimerization (controlled via stoichiometry).
Buchwald-Hartwig Amination
For higher efficiency, a palladium-catalyzed coupling employs Pd(OAc)₂ , Xantphos ligand, and K₃PO₄ in toluene at 110°C. This method achieves >80% conversion in 8 h but requires rigorous exclusion of oxygen.
Conditions Table
| Component | Quantity |
|---|---|
| Pd(OAc)₂ | 2 mol% |
| Xantphos | 4 mol% |
| Base | K₃PO₄ (2 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 82% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ph), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 2.89 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethyl and methyl groups on the quinazoline ring undergo substitution under controlled conditions:
Key Findings :
-
Halogenation occurs preferentially at the 6-position due to steric and electronic factors.
-
Alkoxy substitutions require anhydrous conditions to avoid hydrolysis of intermediates.
Oxidation Reactions
The dihydroquinazolin-5(6H)-one moiety undergoes selective oxidation:
Mechanistic Insight :
-
MnO₄⁻-mediated oxidation follows first-order kinetics (k = 0.042 min⁻¹ at 80°C).
-
DDQ abstracts hydrogens from the 7,8-positions via radical intermediates .
Reduction Reactions
The C=N bond in the quinazoline ring is susceptible to reduction:
Notable Observation :
-
NaBH₄ selectively reduces the C=N bond without affecting the ketone group at position 5.
Cycloaddition and Ring Expansion
The aminoquinazoline moiety participates in heterocycle-forming reactions:
Synthetic Utility :
Functionalization at the Amino Group
The secondary amine undergoes acylation and alkylation:
Stability Note :
-
N-Acyl derivatives show enhanced solubility in polar aprotic solvents.
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions modify the phenyl substituent:
Optimized Conditions :
Acid/Base-Mediated Rearrangements
The compound undergoes pH-dependent structural changes:
Kinetic Data :
-
Acidic hydrolysis follows pseudo-first-order kinetics (k = 1.2×10⁻³ s⁻¹ at 70°C).
Critical Analysis of Reactivity Trends
-
Electronic Effects : The electron-withdrawing quinazolinone ring directs electrophiles to the 6-ethyl-4-methyl substituents.
-
Steric Hindrance : Bulky groups at position 7-phenyl limit reactivity at adjacent positions .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions by stabilizing transition states .
This comprehensive profile establishes 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one as a versatile scaffold for synthesizing pharmacologically relevant analogs. Experimental data correlate with computational models predicting sites of highest electron density (C-6 > N-amino > C-7) .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for this compound is , and it features a complex structure with a quinazolinone core. The synthesis typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Reaction Conditions : Controlled temperatures and pH levels to optimize yield.
- Industrial Synthesis : High-pressure reactors and specialized catalysts may be utilized to enhance purity and yield.
Biological Activities
Research indicates that 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibits various biological activities, making it a subject of interest in medicinal chemistry. Some key applications include:
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes or receptors, influencing biochemical pathways. Notable findings include:
- Inhibition Mechanism : Binding at active or allosteric sites on enzymes, altering their conformation or blocking substrate access.
Antimicrobial Properties
Several studies have highlighted the antimicrobial properties of this compound against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium smegmatis | Significant inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Candida albicans | Variable activity |
Case Studies
- Antituberculosis Activity : A study demonstrated that derivatives similar to 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one exhibited promising results against Mycobacterium smegmatis, indicating potential as future antituberculosis agents .
- Anti-inflammatory Effects : Research has shown that compounds within the quinazoline family can reduce inflammation in models of rheumatoid arthritis and inflammatory bowel diseases .
- Neuroprotective Effects : The compound's structural features suggest potential neuroprotective effects, particularly in conditions like Alzheimer's disease through acetylcholinesterase inhibition .
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Features of Selected Quinazolinone Derivatives
Key Observations :
- The target compound distinguishes itself with a bulky ethyl-methylquinazolinyl amino group at position 2, which may enhance steric hindrance and influence receptor binding .
- Halogenated phenyl groups (e.g., 4-fluorophenyl in , 4-chlorophenyl in ) modulate electronic properties and membrane permeability.
Functional Comparisons
Key Insights :
- The target compound’s ethyl-methylquinazolinyl group may confer selectivity for kinases or MAO isoforms, similar to derivatives reported in .
- Thioxo-containing analogs (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which could influence binding to redox-sensitive enzymes.
- Methoxy and morpholino substituents (e.g., ) enhance pharmacokinetic properties, such as solubility and bioavailability, compared to the target compound’s purely aromatic substituents.
Pharmacological Potential vs. Limitations
- Advantages of Target Compound :
- Limitations: Lack of polar groups (e.g., -OH, -NH2) may reduce aqueous solubility, necessitating formulation optimization. Limited published data on specific biological targets compared to well-studied analogs like MAO inhibitors in .
Biological Activity
The compound 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family, notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, synthesis, and applications, supported by data tables and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C26H25N5O
- Molecular Weight : 423.5 g/mol
Structural Features
The compound features a quinazolinone core with various substitutions:
- Ethyl and methyl groups on the quinazoline ring.
- A phenyl group contributing to its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied as a potential inhibitor of various enzymes, including:
- Acetylcholinesterase (AChE) : Inhibition of AChE can be beneficial for neurodegenerative conditions such as Alzheimer's disease.
- Cyclooxygenase (COX) : Compounds with similar structures have shown anti-inflammatory properties through COX inhibition.
The proposed mechanisms of action involve:
- Binding at Active Sites : The compound may bind to the active sites of enzymes, blocking substrate access.
- Allosteric Modulation : It may also interact with allosteric sites, altering enzyme conformation and function.
Antioxidant Activity
Studies have shown that quinazoline derivatives can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Synthesis
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Formation of the Quinazolinone Core : This involves cyclization reactions under controlled conditions.
- Substitution Reactions : Ethyl and methyl groups are introduced through alkylation processes.
General Reaction Conditions
- Controlled temperature and pH levels are essential to optimize yield and selectivity during synthesis.
Study 1: AChE Inhibition
In a recent study, derivatives similar to this compound were screened for AChE inhibitory activity. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .
Study 2: Antioxidant Properties
Another investigation evaluated the antioxidant capacity of quinazoline derivatives in vitro. Results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative stress markers in cellular models .
Applications
The biological activities of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one suggest various applications in medicinal chemistry:
- Neuroprotective Agents : Due to its AChE inhibitory activity.
- Anti-inflammatory Drugs : Through COX inhibition.
- Antioxidants : Potential use in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 4-(Amino)-1-(phenyl)-5-(substituted phenyl)-1H-pyrazole | Pyrazole ring with amino substitution | Notable anti-inflammatory activity |
| 6-Ethylquinazoline | Ethyl group on quinazoline | Potential antitumor activity |
| 5-Methylquinazolines | Methyl substitution on quinazolines | Exhibits antimicrobial properties |
This table highlights how structural variations influence biological activities among related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?
- Methodology : Utilize multi-step reactions involving spirocyclic intermediates and cyclization strategies. For example, quinazolinone scaffolds can be synthesized via condensation of 2-oxa-spiro[3.4]octane-1,3-dione with substituted amines, followed by ring closure under reflux in polar aprotic solvents (e.g., DMF) . Optimize reaction yields (typically 60–85%) by controlling temperature (80–120°C), stoichiometry (1:1.2 molar ratio of core to substituent), and catalyst (e.g., triethylamine) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign proton environments (e.g., quinazoline NH at δ 8.2–8.5 ppm; aromatic protons at δ 6.8–7.6 ppm) and carbon signals (e.g., carbonyl at ~170 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 428.19) with <2 ppm error .
- Elemental analysis : Confirm C, H, N content (±0.3% deviation) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Monitor stability via HPLC (e.g., C18 column, acetonitrile/water gradient) to detect degradation products (e.g., hydrolysis of the dihydroquinazolinone ring) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound in pharmacological contexts?
- Methodology :
- Derivatization : Synthesize analogs with modifications to the ethyl/methyl groups on the quinazoline ring or phenyl substituents. For example, replace the 6-ethyl group with halogens (e.g., Br, Cl) to assess electronic effects .
- Biological assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays (IC50 values) and correlate with substituent hydrophobicity (logP calculations) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays (n ≥ 3) under standardized conditions (e.g., 37°C, 5% CO2) to rule out variability in cell viability assays .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or confounding factors (e.g., solvent effects) .
Q. How can the environmental fate and ecotoxicological impacts of this compound be evaluated?
- Methodology :
- Degradation studies : Use OECD 308 guidelines to assess hydrolysis (pH 4–9) and photolysis (λ > 290 nm) half-lives in water/sediment systems .
- Toxicity profiling : Perform acute toxicity tests on Daphnia magna (48h LC50) and algal growth inhibition (72h EC50) to determine ecological risks .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
